Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS No.: 1448073-67-3
Cat. No.: VC7580098
Molecular Formula: C15H15NO4S
Molecular Weight: 305.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448073-67-3 |
|---|---|
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 305.35 |
| IUPAC Name | [3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 |
| Standard InChI Key | DRUXMEAYPXKOFM-UHFFFAOYSA-N |
| SMILES | C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Introduction
Molecular Structure and Chemical Properties
Structural Composition
The compound’s structure integrates three key components:
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A furan-2-yl group, contributing aromaticity and electrophilic reactivity.
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A pyrrolidine ring, a five-membered secondary amine that enhances solubility and conformational flexibility.
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A phenylsulfonyl substituent, introducing electron-withdrawing effects and stability via sulfur-oxygen bonds.
The IUPAC name, [3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone, reflects its systematic orientation (Figure 1). The SMILES notation, C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3, clarifies atom connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.35 g/mol |
| Solubility | Soluble in organic solvents |
| PubChem CID | 71805572 |
Synthesis and Optimization
Synthetic Routes
The synthesis of Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves multi-step reactions:
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Sulfonylation of Pyrrolidine: Reacting pyrrolidine with benzenesulfonyl chloride under basic conditions yields 3-(phenylsulfonyl)pyrrolidine.
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Acylation with Furan Carbonyl: Coupling the sulfonylated pyrrolidine with furan-2-carbonyl chloride via nucleophilic acyl substitution forms the final product .
A typical procedure involves refluxing intermediates in pyridine or tetrahydrofuran (THF), followed by purification via column chromatography (eluent: petroleum ether/ethyl acetate) . Yield optimization (74–82%) requires precise stoichiometry and temperature control.
Analytical Characterization
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FTIR: Peaks at 1660 cm (C=O stretch) and 1134 cm (S=O asymmetric stretch) confirm functional groups .
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H NMR: Signals at δ 7.8–8.2 ppm (aryl protons) and δ 3.5–4.0 ppm (pyrrolidine CH) validate the structure.
Pharmacological Activities
In Vitro Anticancer Activity
MTT assays reveal dose-dependent cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC values of 12.3 μM and 15.7 μM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Future Directions and Applications
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Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine substituents or furan ring could optimize bioavailability and potency.
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In Vivo Toxicology: Assessing pharmacokinetics and organ toxicity in animal models is critical for preclinical development.
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Broad-Spectrum Antimicrobial Screening: Given the efficacy of related sulfonyl-containing compounds against Staphylococcus aureus and Escherichia coli, similar studies are warranted .
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